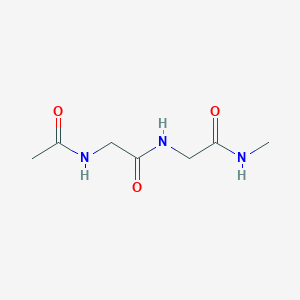

N-Acetylglycylglycine methylamide

Description

Structure

3D Structure

Properties

CAS No. |

27439-99-2 |

|---|---|

Molecular Formula |

C7H13N3O3 |

Molecular Weight |

187.20 g/mol |

IUPAC Name |

2-acetamido-N-[2-(methylamino)-2-oxoethyl]acetamide |

InChI |

InChI=1S/C7H13N3O3/c1-5(11)9-4-7(13)10-3-6(12)8-2/h3-4H2,1-2H3,(H,8,12)(H,9,11)(H,10,13) |

InChI Key |

HKKAJCZBRFWASV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC(=O)NCC(=O)NC |

Origin of Product |

United States |

Theoretical and Computational Investigations of N Acetylglycylglycine Methylamide

Quantum Chemical Calculation Methodologies

The study of N-Acetylglycylglycine methylamide's conformational space has been approached using a hierarchy of quantum chemical methods, each offering a different balance of computational cost and accuracy.

Ab Initio Approaches (e.g., Hartree-Fock, MP2)

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, represent a fundamental approach to understanding the electronic structure and energetics of molecules.

Hartree-Fock (HF) Theory: The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. researchgate.net It provides a baseline for more sophisticated methods by calculating the electronic structure while neglecting electron correlation. researchgate.net In the context of peptide models like this compound, HF calculations have been used to determine geometries and relative energies of different conformers. uwec.edu However, the HF method is known to have limitations, and results often serve as a starting point for higher-level calculations. researchgate.net

Møller-Plesset Perturbation Theory (MP2): To account for the electron correlation effects ignored by the HF method, Møller-Plesset perturbation theory is frequently employed. wikipedia.orgsmu.edu The second-order (MP2) level of this theory is a popular choice as it offers a significant improvement over HF at a manageable computational cost. wikipedia.org MP2 calculations provide more accurate descriptions of non-covalent interactions, such as hydrogen bonds, which are crucial in determining the stable conformations of peptides. uwec.edu Studies comparing different theoretical methods on model peptides have shown that MP2 results are often used as a benchmark for evaluating the performance of other, less computationally intensive methods. uwec.edu For instance, the relative energies of various conformers of N-acetyl-glycine-N'-methylamide calculated at the MP2 level are considered reliable references. uwec.edu

Density Functional Theory (DFT) Applications (e.g., B3LYP, SCC-DFTB)

Density Functional Theory (DFT) has become a workhorse in computational chemistry, offering a favorable balance between accuracy and computational expense for a wide range of molecular systems, including peptides.

B3LYP Functional: The B3LYP hybrid functional is one of the most widely used DFT methods for studying organic and biological molecules. It combines the strengths of both HF theory and DFT. In the study of peptide models, B3LYP has been shown to provide reliable geometries and relative energies that are in good agreement with higher-level ab initio calculations and experimental data where available. uwec.edu For molecules similar to this compound, B3LYP has been used to calculate potential energy surfaces and optimize the geometries of various conformers. researchgate.net

Self-Consistent Charge Density-Functional Tight-Binding (SCC-DFTB): The SCC-DFTB method is an approximate DFT method that is significantly faster than traditional DFT, allowing for calculations on much larger systems or more extensive conformational sampling. uwec.edu It is derived from a second-order expansion of the DFT total energy. uwec.edu For N-acetyl-glycine-N'-methylamide, SCC-DFTB has been demonstrated to reliably reproduce the structures and relative energies of different conformers when compared to higher-level DFT results. uwec.edu Its computational efficiency makes it particularly suitable for initial explorations of the potential energy surface before refining with more accurate methods. uwec.edu

Semi-Empirical Methods (e.g., AM1, PM3) for Conformational Energetics

Semi-empirical methods are derived from Hartree-Fock theory but employ a series of approximations and parameters derived from experimental data to simplify the calculations. nih.govuni-muenchen.de This makes them exceptionally fast and suitable for very large biomolecular systems. uwec.edu

AM1 and PM3: Austin Model 1 (AM1) and Parametric Model 3 (PM3) are two of the most common semi-empirical methods. nih.gov They have been used to investigate the conformational energetics of peptide models. However, studies have shown that both AM1 and PM3 have significant deficiencies in describing important secondary structure elements and non-covalent interactions like hydrogen bonds. uwec.edunih.gov For N-acetyl-glycine-N'-methylamide, these methods have been found to produce unsatisfactory relative energies and can even fail to correctly identify stable conformers. uwec.edunih.gov For example, they may predict distorted structures where crucial intramolecular hydrogen bonds are absent. nih.gov

| Method | Type | Key Features | Performance for this compound |

|---|---|---|---|

| Hartree-Fock (HF) | Ab Initio | Neglects electron correlation; provides a baseline calculation. researchgate.net | Used for initial geometry optimizations; less accurate for relative energies. uwec.edu |

| MP2 | Ab Initio | Includes electron correlation; more accurate for non-covalent interactions. wikipedia.org | Provides benchmark relative energies for conformers. uwec.edu |

| B3LYP | DFT | Hybrid functional balancing accuracy and cost. | Reliable for calculating geometries and potential energy surfaces. uwec.eduresearchgate.net |

| SCC-DFTB | Approximate DFT | Very fast; suitable for large systems and initial screening. uwec.edu | Reproduces structures and relative energies reliably compared to full DFT. uwec.edu |

| AM1/PM3 | Semi-Empirical | Extremely fast; heavily parameterized. nih.govuni-muenchen.de | Show deficiencies in describing secondary structures and hydrogen bonds; can be unreliable for energetics. uwec.edunih.gov |

Conformational Potential Energy Surface (PES) Analysis

The conformational potential energy surface (PES) is a central concept in understanding the relationship between the structure and energy of a molecule. For this compound, the PES is typically represented as a function of its backbone dihedral angles.

Generation and Topological Mapping of Multi-dimensional Potential Energy Hypersurfaces

The PES of this compound is a multi-dimensional hypersurface, where the energy of the molecule is plotted as a function of its geometric parameters, most notably the backbone dihedral angles (φ and ψ for each glycine (B1666218) residue). The generation of this surface involves systematically varying these angles and calculating the energy at each point using a chosen quantum chemical method. researchgate.netnih.gov

The resulting data can be visualized as a contour map, often referred to as a Ramachandran plot, which reveals the low-energy regions corresponding to stable conformations and the high-energy regions corresponding to unstable or transient structures. nih.gov The topological mapping of this surface helps in understanding the pathways for conformational transitions and the flexibility of the peptide backbone. researchgate.net For a molecule like this compound with multiple rotatable bonds, the full PES is high-dimensional, and researchers often analyze two-dimensional cross-sections to make the data interpretable. researchgate.net

Identification and Energetic Characterization of Stable Conformers and Energy Minima

The minima on the potential energy hypersurface correspond to the stable, or metastable, conformations of the molecule. researchgate.net Through computational searches on the PES of this compound, a number of low-energy conformers have been identified. researchgate.netacs.org These conformers are characterized by specific values of their backbone dihedral angles and are often stabilized by intramolecular hydrogen bonds.

The energetic characterization involves calculating the relative energies of these minima to determine their relative populations at a given temperature. Ab initio SCF calculations have been instrumental in this characterization. acs.org The identification of these stable structures is a crucial step in understanding how peptides fold and adopt their functional three-dimensional shapes. researchgate.net

| Conformer | Key Structural Features | Stabilizing Interactions |

|---|---|---|

| C5 | Extended backbone conformation | Intramolecular hydrogen bond forming a five-membered ring. |

| C7 | Turn-like structure | Intramolecular hydrogen bond forming a seven-membered ring (γ-turn). |

| Helical | Compact, helical-like structure | Various hydrogen bonding patterns depending on the specific helical type. |

| Folded | Globular-like structure | Multiple intramolecular interactions. |

Development of Mathematical Models for Conformational Potential Energy Surfaces

The conformational potential energy hypersurface (PEHS) of a peptide is a complex, multidimensional landscape that dictates its stable structures and the pathways for conformational transitions. Mathematical modeling of this surface is essential for a quantitative understanding of peptide folding.

A significant advancement in this area involves the development of analytical models for cross-sections of the PEHS. For this compound, which possesses five backbone dihedral angles (φ1, ψ1, φ2, ψ2, and ω), the full PEHS is five-dimensional. To simplify the analysis, two-dimensional cross-sections of this hypersurface are often studied.

One key study focused on modeling the (φ2, ψ2) potential energy surface (PES) cross-sections of this compound. In this approach, the dihedral angles of the first glycine unit (φ1, ψ1) were fixed at the coordinates corresponding to the five known energy minima of glycine diamide (B1670390) (γL, γD, β, αL, and αD). For each of these fixed conformations, the (φ2, ψ2) surface was scanned and the energies were computed using density functional theory (DFT).

These DFT-calculated energy values were then used to generate continuous mathematical models. The resulting models demonstrated high fidelity, with an average root-mean-square error (RMSE) of 1.36 kJ mol⁻¹ and an average coefficient of determination (R²) of 0.9923 when compared to the original DFT energy values. Furthermore, the energy minima predicted by these mathematical models were in close agreement with the geometries obtained from full DFT optimization.

This research highlighted a critical aspect of peptide conformation: the significant influence of backbone-backbone interactions. The study observed substantial deviations, up to 29.52 kJ mol⁻¹, between the PEHS cross-sections of the full this compound and the simple sum of the potential energy surfaces of its individual glycine subunits. This underscores the cooperative nature of peptide backbone conformations and the necessity of studying larger fragments to capture these effects.

| Model Performance Metrics | Value |

| Average RMSE (kJ mol⁻¹) | 1.36 |

| Average R² | 0.9923 |

This table summarizes the average performance of the mathematical models developed for the (φ2, ψ2) potential energy surface cross-sections of this compound against DFT calculations.

Molecular Dynamics Simulations and Conformational Dynamics

While potential energy surfaces describe the static energy landscape of a molecule, molecular dynamics (MD) simulations provide a means to explore its dynamic behavior over time, including conformational transitions and flexibility.

Simulation Methodologies for Conformational Space Exploration

Molecular dynamics simulations are a cornerstone for investigating the conformational space of peptides. nih.gov These simulations numerically solve Newton's equations of motion for a system of atoms, allowing the exploration of the conformational ensemble under specific conditions. For a peptide like this compound, this involves defining the force field, which describes the interatomic forces, and the simulation environment, such as the solvent.

Commonly used force fields for peptide simulations include CHARMM and AMBER. These force fields are parameterized to reproduce experimental and quantum mechanical data for a wide range of biomolecules. The choice of water model is also critical for accurately capturing the solution-phase behavior of the peptide. Explicit water models, such as TIP3P and TIP4P-Ew, are frequently employed to represent the solvent environment realistically.

A typical MD simulation protocol for a peptide involves the following steps:

System Setup: The peptide is placed in a simulation box, which is then filled with water molecules. Ions are often added to neutralize the system and to mimic a specific ionic strength.

Energy Minimization: The initial system is subjected to energy minimization to remove any unfavorable steric clashes.

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble). This allows the solvent to relax around the peptide and the system to reach a stable density.

Production Run: Once equilibrated, the production simulation is run for an extended period, during which the trajectory (positions and velocities of all atoms over time) is saved for analysis.

Long-range electrostatic interactions are typically handled using methods like the Particle Mesh Ewald (PME) summation. cardiff.ac.uk Periodic boundary conditions are applied to the simulation box to avoid edge effects and to simulate a bulk solution environment. cardiff.ac.uk

| MD Simulation Parameter | Typical Implementation |

| Force Field | CHARMM, AMBER |

| Water Model | TIP3P, TIP4P-Ew |

| Ensemble | NPT (isothermal-isobaric) |

| Long-Range Electrostatics | Particle Mesh Ewald (PME) |

| Boundary Conditions | Periodic |

This table outlines common parameters and methodologies used in the molecular dynamics simulation of peptides.

Analysis of Solution-Phase Conformational Preferences and Flexibility

The analysis of MD simulation trajectories provides detailed insights into the conformational preferences and flexibility of peptides in solution. For glycine-containing peptides, a key area of interest is the distribution of the backbone dihedral angles (φ, ψ), which can be visualized in a Ramachandran plot.

Studies on related glycine peptides, such as cationic triglycine (B1329560) (GGG) in water, have shown a significant preference for the polyproline II (pPII) conformation. nih.gov This preference is thought to be driven by the ability of water to form favorable hydrogen bonds with the peptide backbone in this extended conformation. nih.gov The flexibility of the peptide can be assessed by analyzing the root-mean-square deviation (RMSD) of the backbone atoms from a reference structure over time, as well as by calculating the root-mean-square fluctuation (RMSF) of individual residues.

Hydrogen bonding plays a crucial role in stabilizing peptide conformations. Analysis of MD trajectories allows for the detailed characterization of both intramolecular hydrogen bonds (within the peptide) and intermolecular hydrogen bonds (between the peptide and water). The strength and persistence of these hydrogen bonds are critical determinants of the conformational ensemble.

Advanced Spectroscopic Investigations and Theoretical Correlates

Computational Vibrational Spectroscopy: Raman, VCD, and ROA Spectra

Computational vibrational spectroscopy has emerged as a powerful tool for elucidating the three-dimensional structure and conformational behavior of peptides. researchgate.netwikipedia.org Techniques such as Raman spectroscopy, Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA) provide detailed information about the vibrational modes of a molecule, which are sensitive to its geometry and environment. nih.govnih.gov

Density Functional Theory (DFT) calculations are a cornerstone of computational vibrational spectroscopy, enabling the prediction of vibrational frequencies and intensities with a high degree of accuracy. researchgate.netmdpi.com For molecules like AGMA, DFT methods, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-31G* or higher), can be used to calculate the theoretical Raman and infrared (IR) spectra. nih.gov These calculations are crucial for assigning the experimentally observed vibrational bands to specific normal modes of the molecule. mdpi.com

VCD, the differential absorption of left and right circularly polarized infrared light, and ROA, the corresponding Raman scattering phenomenon, are particularly sensitive to molecular chirality. wikipedia.orgnih.gov For chiral molecules, or achiral molecules in a chiral environment, VCD and ROA spectra provide a wealth of structural information. nih.gov The signs and intensities of VCD and ROA bands are critically dependent on the molecule's conformation. nih.govresearchgate.net Theoretical simulations of VCD and ROA spectra for different conformers of AGMA would allow for a detailed understanding of its conformational landscape in solution. nih.gov While direct experimental and comprehensive computational studies on the VCD and ROA of AGMA are not extensively documented in the reviewed literature, the methodologies are well-established for similar peptide systems. nih.govnih.govnih.gov

The application of these computational methods to AGMA would involve:

Geometry Optimization: Finding the lowest energy conformations of the molecule.

Frequency Calculations: Determining the vibrational frequencies and normal modes for each conformer.

Intensity Calculations: Simulating the Raman, IR, VCD, and ROA intensities for each vibrational mode.

By comparing the computed spectra of different conformers with experimental data, it is possible to determine the predominant conformations of AGMA in various environments.

Theoretical Predictions Correlated with Experimental Spectroscopic Data for Model Validation

A critical aspect of computational spectroscopy is the validation of theoretical models through correlation with experimental data. mdpi.comnih.gov The accuracy of DFT calculations can be influenced by the choice of functional, basis set, and the treatment of solvent effects. researchgate.net Therefore, comparing calculated vibrational spectra with experimentally measured spectra is essential to ensure the reliability of the theoretical model.

For dipeptides and related compounds, studies have shown a high degree of agreement between DFT-calculated and experimental IR and Raman spectra, allowing for comprehensive band assignments based on Potential Energy Distribution (PED) analysis. mdpi.com This process involves decomposing the calculated normal modes into contributions from individual internal coordinates (bond stretches, angle bends, etc.), providing a detailed understanding of the nature of the vibrations.

In the context of AGMA, a typical validation process would involve:

Recording the experimental Raman and IR spectra of AGMA in a specific solvent or in the solid state.

Performing DFT calculations for plausible conformers of AGMA, including, if necessary, explicit solvent molecules or continuum solvation models to mimic the experimental conditions.

Comparing the calculated frequencies and intensities with the experimental spectra. Scaling factors are often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model.

Refining the theoretical model (e.g., by adjusting the level of theory or the solvation model) until a satisfactory agreement with the experimental data is achieved.

This iterative process of theoretical prediction and experimental validation is crucial for developing a robust model that can accurately describe the structural and vibrational properties of N-Acetylglycylglycine methylamide. nih.gov

Muonium Spin Rotation and Relaxation (μSR) Studies and Muonium Stopping Sites

Muon Spin Rotation and Relaxation (μSR) is a sensitive local probe technique that provides unique insights into the local magnetic and electronic environment within a material. nepjol.infopsi.ch In μSR, spin-polarized positive muons are implanted into a sample, where they can capture an electron to form muonium (Mu), a light isotope of the hydrogen atom (μ⁺e⁻). nepjol.infonepjol.info The subsequent behavior and decay of the muon provide information about its local environment. aps.orgresearchgate.net

Theoretical studies using first-principles calculations have been conducted to understand the behavior of muonium in this compound (AGMA). nepjol.infonepjol.info These studies are crucial for interpreting experimental μSR data on proteins and their constituents. nepjol.info

The primary focus of these theoretical investigations has been to determine the likely "stopping sites" of muonium within the AGMA molecule. nepjol.info This is achieved by calculating the potential energy of a muonium atom at various locations within the molecule. The sites with the minimum potential energy are considered the most probable stopping sites. nepjol.info

For AGMA, theoretical calculations have shown that the most likely stopping sites for muonium are in the vicinity of the oxygen atoms of the carbonyl (C=O) groups. nepjol.infonepjol.info This is attributed to the high electronegativity of the oxygen atoms.

Further analysis of the electronic structure at these stopping sites provides additional insights. Bader charge analysis and the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap are used to characterize the electronic state of the muonium-adduct system. nepjol.info

A study on AGMA revealed the following key findings: nepjol.info

Muonium Stopping Sites: The potential energy calculations identified the oxygen atoms of the two carbonyl groups (designated as O1 and O2) as the most probable stopping sites for muonium.

Electronic Structure: The HOMO-LUMO gap was found to be smaller when the muonium atom is located near the O2 atom compared to the O1 atom. A smaller HOMO-LUMO gap suggests that electronic transitions are more facile in this configuration. nepjol.info This difference in the electronic environment at the two potential stopping sites could, in principle, be distinguished in an experimental μSR measurement.

These theoretical predictions provide a critical foundation for the interpretation of future experimental μSR studies on AGMA and larger peptide systems, aiding in the understanding of local electronic environments and potential radical formation sites. nepjol.info

N Acetylglycylglycine Methylamide As a Paradigm for Polypeptide Folding and Stability Mechanisms

Insights into Uncatalyzed Peptide Bond Hydrolysis and Stability Mechanisms

The peptide bond is the fundamental linkage of proteins, and its intrinsic stability is crucial for the existence of stable polypeptides. While enzymatic hydrolysis can be rapid, the uncatalyzed breakdown of peptide bonds is exceptionally slow. N-Acetylglycylglycine methylamide has been a key substrate for quantifying this intrinsic stability.

Detailed studies have been conducted to measure the rate of the non-enzymatic hydrolysis of the internal peptide bond in N-acetylglycylglycine N-methylamide. acs.org By using elevated temperatures to accelerate the reaction and then extrapolating to standard conditions, researchers determined the half-life of this bond in neutral solution at 25°C to be approximately 600 years. acs.org This remarkably long half-life underscores the inherent chemical stability of the peptide bond. The hydrolysis reaction appears to be a direct, uncatalyzed attack by a water molecule on the amide linkage and is notably insensitive to changes in pH or ionic strength. acs.org

This stability is a critical benchmark. It provides a baseline against which the catalytic power of proteolytic enzymes can be measured. For instance, comparing the uncatalyzed rate to an enzyme-catalyzed rate reveals the immense rate acceleration achieved by enzymes, offering insights into their transition-state binding affinities. acs.org

The stability of this compound also contrasts with related peptides. For example, a similar peptide lacking the N-terminal acetyl group, glycylglycine (B550881) N-methylamide, is prone to a much faster intramolecular degradation. It rapidly cyclizes to form a diketopiperazine, with a half-life of about 35 days at 37°C. acs.org This highlights the protective role of N-acetylation, a common post-translational modification in natural proteins, in preventing rapid degradation of the N-terminal peptide bond. acs.org

Comparative Half-Lives of Peptide Bond Hydrolysis (25°C, Neutral pH)

This table summarizes the extrapolated half-lives for the uncatalyzed hydrolysis of peptide bonds in this compound and related small peptides.

| Compound | Peptide Bond Investigated | Estimated Half-Life (t½) | Primary Degradation Pathway |

|---|---|---|---|

| This compound | Internal Gly-Gly Bond | ~600 years | Hydrolysis |

| Acetylglycylglycine | C-terminal Gly-Gly Bond | ~500 years | Hydrolysis |

| Glycylglycine | Gly-Gly Bond | ~350 years | Hydrolysis |

| Glycylglycine N-methylamide | N-terminal Gly-Gly Bond | ~35 days (at 37°C) | Intramolecular Cyclization (Diketopiperazine formation) |

Contributions to Computational Models for Protein Structure Prediction and Folding Pathways

Understanding how a linear chain of amino acids folds into a complex three-dimensional structure is a central challenge in biochemistry. Because of the immense complexity of full-size proteins, researchers often use small, simplified model systems like this compound to develop and test computational methods. researchgate.net

This molecule serves as a fundamental building block for analyzing the conformational potential energy surface (PES) of a peptide backbone. researchgate.netresearchgate.net By calculating the energy associated with different combinations of the phi (Φ) and psi (Ψ) dihedral angles of the central glycine (B1666218) residue, scientists can map out the energetically favorable and unfavorable conformations. These studies help to refine the force fields used in molecular dynamics simulations, ensuring they accurately represent the forces governing peptide structure. researchgate.net

The insights gained from this simple dipeptide are foundational for building mathematical models of polypeptide folding. researchgate.net The conformational preferences observed in this compound inform the development of algorithms used in protein structure prediction. Furthermore, these small models are crucial for validating simulation techniques. For instance, advanced methods like Markov State Models (MSMs) can be used to analyze the kinetics and pathways of conformational transitions even in a small peptide, providing a testbed for their application to much larger and slower-folding proteins. nih.govnih.gov By accurately modeling the simple, fast dynamics of a dipeptide, confidence is built in the models' ability to tackle the folding of proteins that can take milliseconds or longer to reach their native state. nih.gov

Role in Computational Modeling

This table outlines how the study of this compound contributes to various aspects of computational protein science.

| Area of Computational Science | Contribution of this compound | Significance |

|---|---|---|

| Force Field Development | Acts as a benchmark system for parameterizing and validating the energetic terms related to peptide backbone torsion. | Ensures the physical accuracy of simulations for all peptides and proteins. |

| Conformational Analysis | Used to generate and analyze the Ramachandran plot (potential energy surface) for a glycine residue. researchgate.net | Defines the basic set of allowed and disallowed backbone conformations. |

| Protein Folding Models | Provides a simple case for testing theories and mathematical models of folding pathways without the complexity of side-chain interactions or long-range contacts. researchgate.net | Helps elucidate the fundamental physical principles that govern the folding process. |

| Simulation Method Validation | Serves as a test case for new simulation techniques (e.g., enhanced sampling, Markov State Models) before they are applied to more complex proteins. nih.gov | Verifies the accuracy and efficiency of computational tools for studying molecular dynamics. |

Implications for the Rational Design of Peptide Analogs and Peptidomimetics

Peptides are promising therapeutic agents, but their use is often limited by poor metabolic stability (i.e., they are easily broken down by enzymes) and conformational flexibility. The field of rational drug design aims to create peptide analogs, or peptidomimetics, that retain the desired biological activity but have improved drug-like properties, such as enhanced stability and a more defined structure. nih.gov

The fundamental data derived from studying this compound provides crucial design principles for this endeavor. Understanding its extreme resistance to uncatalyzed hydrolysis confirms that a properly "capped" peptide backbone is inherently stable. acs.org This reinforces design strategies where the N- and C-termini of therapeutic peptides are modified (e.g., via acetylation and amidation) to block degradation by exopeptidases.

Furthermore, the detailed conformational analysis of this model peptide informs the design of peptidomimetics with specific secondary structures. researchgate.net By understanding the energy landscape of a simple peptide backbone, chemists can introduce specific chemical modifications—such as using non-natural amino acids or altering the amide bond itself—to constrain the molecule into a desired bioactive conformation. This pre-organization can lead to higher binding affinity for a biological target. Computational pipelines for peptide design leverage this fundamental knowledge to screen virtual libraries and predict which sequences or modifications will lead to stable, active molecules. nih.gov Thus, the study of simple models like this compound provides the foundational rules for the rational design of more complex and effective peptide-based drugs.

Q & A

Q. Data Comparison Table

| Parameter | Solution (NMR) | Solid-State (X-ray) |

|---|---|---|

| NH Chemical Shift | 7.8–8.2 ppm (H-bonded) | Not applicable |

| Hydrogen Bonds | Intramolecular (1 bond) | Intermolecular (1–2 bonds) |

| Dihedral Angles | φ/ψ ≈ -60°/120° (β-turn) | φ/ψ ≈ -60°/120° (β-turn) |

What computational strategies predict hydrogen-bonding patterns in this compound?

Advanced Research Question

Hybrid quantum mechanics/molecular mechanics (QM/MM) and density functional theory (DFT) are effective:

- Vibrational Spectroscopy Modeling : Simulate IR and VCD spectra using DFT (e.g., B3LYP/6-31G*) to match experimental NH stretching modes .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., chloroform vs. water) to predict conformational stability and hydrogen-bond lifetimes .

- Docking Studies : Map potential binding interactions with enzymes or receptors using software like AutoDock .

How should researchers resolve contradictions in spectral data (e.g., NMR chemical shifts) for this compound?

Advanced Research Question

Contradictions often stem from solvent polarity, concentration, or dynamic equilibria:

- Solvent Screening : Acquire NMR data in multiple solvents (e.g., DMSO-d, CDCl) to assess conformational flexibility .

- Variable-Temperature NMR : Identify slow-exchange regimes (e.g., coalescence of NH signals at 300–350 K) to quantify rotational barriers .

- Cross-Technique Validation : Correlate NMR data with IR peak splitting or X-ray thermal displacement parameters .

What stability precautions are necessary for handling this compound in experimental settings?

Basic Research Question

While specific stability data is limited, general guidelines include:

- Storage : Keep under inert gas (N) at –20°C to prevent hydrolysis of methylamide groups .

- Incompatibility Avoidance : Exclude oxidizing agents (e.g., peroxides) to prevent decomposition .

- Stability Assays : Monitor degradation via TLC or LC-MS under varying pH/temperature conditions .

How can researchers validate the purity of this compound for reproducible results?

Basic Research Question

- Chromatography : Use HPLC with UV detection (λ = 210–220 nm) to quantify impurities (<0.5%) .

- Elemental Analysis : Confirm C/H/N/O ratios (±0.3% theoretical) to verify stoichiometry .

- Melting Point : Compare observed mp (literature-dependent) with reference values to detect solvates .

What advanced techniques characterize the hydrogen-bonding dynamics of this compound in solution?

Advanced Research Question

- Relaxation Dispersion NMR : Measure NH proton relaxation rates to quantify hydrogen-bond exchange rates (µs–ms timescale) .

- Isotopic Labeling : Incorporate -labeled methylamide to enhance NMR sensitivity for hydrogen-bond detection .

- 2D-IR Spectroscopy : Resolve femtosecond-scale hydrogen-bond breaking/rebinding dynamics in aqueous solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.